molecular formula C18H14F3N3O4S B6586264 3-phenyl-5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole CAS No. 1251670-37-7

3-phenyl-5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B6586264
CAS No.: 1251670-37-7
M. Wt: 425.4 g/mol
InChI Key: HZJHVVLHACHMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-phenyl-5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole belongs to a class of 1,2,4-oxadiazole derivatives designed to inhibit mycobacterial aminoacyl-tRNA synthetases (LeuRS and MetRS), critical enzymes for protein synthesis in Mycobacterium tuberculosis (Mtb) . Its structure features a 1,2,4-oxadiazole core substituted at position 5 with an azetidine ring bearing a 4-(trifluoromethoxy)benzenesulfonyl group. This bulky, electron-withdrawing substituent is hypothesized to enhance target binding and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

3-phenyl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c19-18(20,21)27-14-6-8-15(9-7-14)29(25,26)24-10-13(11-24)17-22-16(23-28-17)12-4-2-1-3-5-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHVVLHACHMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-phenyl-5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The molecular structure of the compound features a 1,2,4-oxadiazole ring system, which is known for its significant biological activity. The presence of the trifluoromethoxy and benzenesulfonyl groups enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant activity against various bacterial strains. For instance:

  • Antibacterial Studies : A series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds showing high activity included those with aryl substitutions that facilitated interaction with bacterial cell walls. In particular, derivatives similar to our compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been documented. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanisms of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For example, certain oxadiazole derivatives have been found to inhibit the enzyme topoisomerase II , crucial for DNA replication in cancer cells .

Anti-inflammatory Effects

Research has indicated that some oxadiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress:

  • Case Studies : In one study, oxadiazole derivatives were shown to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of oxadiazole derivatives. The ability to protect neuronal cells from oxidative damage is a promising avenue for treating neurodegenerative diseases:

  • Neuroprotective Mechanisms : Some compounds have demonstrated the ability to scavenge free radicals and inhibit apoptosis in neuronal cells subjected to oxidative stress .

Summary of Biological Activities

Biological ActivityFindings
AntimicrobialEffective against S. aureus and E. coli; MIC comparable to gentamicin
AnticancerInduces apoptosis; inhibits topoisomerase II
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveScavenges free radicals; inhibits neuronal apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Inhibition

The inhibitory activity of 1,2,4-oxadiazole derivatives against LeuRS and MetRS is highly dependent on substituent chemistry. Key analogs and their properties are summarized below:

Compound Name / Substituent (R) Target Enzyme IC₅₀ (µM) Antibacterial Activity (Mtb, mg/L) Cytotoxicity (HEK293/HepG2) Reference ID
3-Phenyl-5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole MetRS/LeuRS N/A Under investigation Not reported
3-(5-Chloro-2-methoxy-phenyl)-5-[3-(4-fluoro-phenyl)-1,2,4-oxadiazol-5-yl]-3H-1,2,3-triazol-4-ylamine MetRS 148.5 2–20 Non-cytotoxic
3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (R7 = Cl) LeuRS/MetRS N/A Active (specific range not reported) Low
5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole hydrochloride N/A N/A Discontinued (synthesis/toxicity?) Discontinued
Key Observations:

In analogs with R7 = Cl, activity against Mtb is retained, whereas substitution with CH₃ or OCH₃ reduces potency, suggesting electronegative groups enhance target engagement .

Dual-Target Inhibition :

  • Most 1,2,4-oxadiazole derivatives exhibit dual inhibitory activity against LeuRS and MetRS, but the compound with R7 = 5-Chloro-2-methoxy-phenyl (IC₅₀ = 148.5 µM for MetRS) shows selective MetRS inhibition . This highlights the role of substituent positioning in enzyme specificity.

Discontinued Analogs :

  • The discontinued 5-(azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole hydrochloride suggests challenges in optimizing azetidine-containing derivatives, possibly due to synthetic complexity or off-target effects.

Antibacterial Activity and Cytotoxicity

  • The lead compound 3-(5-Chloro-2-methoxy-phenyl)-... demonstrates moderate antibacterial activity (2–20 mg/L) against Mtb strains without cytotoxicity, a critical advantage for therapeutic development .
  • In contrast, 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole (a structurally simpler analog) lacks reported antitubercular activity, emphasizing the necessity of the azetidine-sulfonyl pharmacophore for targeting aminoacyl-tRNA synthetases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.